SLC26A3-IN-3

Description

Structure

3D Structure

Properties

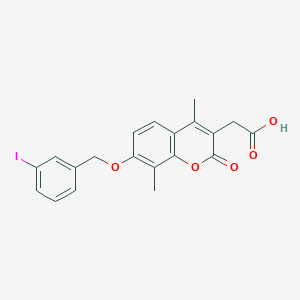

IUPAC Name |

2-[7-[(3-iodophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17IO5/c1-11-15-6-7-17(25-10-13-4-3-5-14(21)8-13)12(2)19(15)26-20(24)16(11)9-18(22)23/h3-8H,9-10H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSCOTQTZBAQLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)I)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17IO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SLC26A3-IN-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SLC26A3-IN-3, a potent inhibitor of the Solute Carrier Family 26 Member 3 (SLC26A3) anion exchanger. This document details the molecular interactions, quantitative efficacy, and the experimental methodologies used to characterize this compound, offering valuable insights for researchers in gastroenterology, drug discovery, and related fields.

Introduction to SLC26A3

SLC26A3, also known as Downregulated in Adenoma (DRA), is a crucial anion exchanger primarily located in the apical membrane of intestinal epithelial cells.[1][2][3] It facilitates the electroneutral exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻), playing a vital role in intestinal fluid and electrolyte absorption.[1][4] Dysregulation of SLC26A3 function is implicated in several gastrointestinal disorders. Loss-of-function mutations in the SLC26A3 gene lead to congenital chloride diarrhea, a rare genetic disorder characterized by chronic watery diarrhea.[5][6] Conversely, targeting SLC26A3 with inhibitors presents a therapeutic strategy for managing conditions such as constipation by reducing fluid absorption in the colon.[4][5][7]

This compound: A Potent 4,8-Dimethylcoumarin Inhibitor

This compound, also identified as compound 4az, belongs to a class of 4,8-dimethylcoumarin derivatives developed as potent and selective inhibitors of SLC26A3.[4][8] Extensive research has demonstrated its potential for therapeutic applications in conditions characterized by excessive intestinal fluid absorption, such as constipation and cystic fibrosis.[4][8]

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the anion exchange function of the SLC26A3 protein. By binding to the transporter, this compound blocks the reciprocal exchange of Cl⁻ and HCO₃⁻ ions across the apical membrane of intestinal epithelial cells. This inhibition leads to a decrease in the net absorption of Cl⁻ from the intestinal lumen. As water movement in the intestine is closely coupled to electrolyte transport, the reduction in Cl⁻ absorption results in increased water retention in the stool, thereby alleviating constipation.[4]

Quantitative Data

The inhibitory potency of this compound and related compounds has been quantified through various in vitro assays. The following table summarizes the key quantitative data for this compound and other relevant inhibitors from the 4,8-dimethylcoumarin class.

| Compound | Trivial Name | Target | Assay Type | IC₅₀ (nM) | Reference |

| This compound | 4az | SLC26A3 | Cl⁻/I⁻ Exchange | 40 | [4][8] |

| SLC26A3-IN-1 | 4a | SLC26A3 | Cl⁻/I⁻ Exchange | 340 | [9] |

| SLC26A3-IN-2 | 3a | SLC26A3 | Cl⁻/I⁻ Exchange | 360 | [10][11] |

| DRAinh-A250 | - | SLC26A3 | Cl⁻/HCO₃⁻ Exchange | ~200 | [5][7] |

Experimental Protocols

The characterization of this compound involved robust cellular assays to determine its inhibitory activity and selectivity. The following sections detail the key experimental methodologies employed.

High-Throughput Screening for SLC26A3 Inhibitors

The initial discovery of the 4,8-dimethylcoumarin scaffold, from which this compound was developed, was achieved through a high-throughput screening (HTS) campaign.[5]

Cell Line:

-

Fischer Rat Thyroid (FRT) cells stably co-expressing murine Slc26a3 and a genetically encoded halide sensor, Yellow Fluorescent Protein (YFP-H148Q/I152L).[5]

Assay Principle:

-

The assay is based on the principle of YFP fluorescence quenching by iodide (I⁻). SLC26A3 can transport I⁻ in exchange for intracellular Cl⁻. The influx of I⁻ quenches the fluorescence of the YFP sensor. Inhibitors of SLC26A3 will block this I⁻/Cl⁻ exchange, resulting in a slower rate of fluorescence quenching.[5]

Protocol:

-

Cell Plating: FRT-YFP-slc26a3 cells are seeded into 96-well microplates.

-

Compound Incubation: Test compounds, including this compound, are added to the wells at desired concentrations and incubated for a specified period (e.g., 10 minutes).[9][10]

-

Assay Execution: The microplate is placed in a fluorescence plate reader.

-

Baseline Fluorescence: Baseline YFP fluorescence is recorded.

-

Iodide Addition: An equal volume of an iodide-containing solution is added to each well to initiate the I⁻/Cl⁻ exchange.

-

Fluorescence Monitoring: The decrease in YFP fluorescence over time is monitored. The rate of fluorescence decrease is proportional to the SLC26A3 activity.

-

Data Analysis: The initial rate of fluorescence quenching is calculated for each well. The percentage of inhibition is determined by comparing the rates in the presence of the test compound to the rates in control wells (vehicle-treated). IC₅₀ values are calculated by fitting the concentration-response data to a standard inhibition model.[4]

Cl⁻/HCO₃⁻ Exchange Activity Assay

To confirm the inhibitory effect on the physiologically relevant Cl⁻/HCO₃⁻ exchange, a pH-sensitive fluorescent dye-based assay is used.[4]

Cell Line:

-

FRT cells expressing SLC26A3.

Assay Principle:

-

The intracellular pH (pHi) is monitored using a pH-sensitive fluorescent indicator, such as BCECF-AM. The exchange of extracellular Cl⁻ for intracellular HCO₃⁻ by SLC26A3 leads to an increase in pHi (alkalinization). Inhibitors of this exchange will prevent or reduce the rate of this pHi change.

Protocol:

-

Cell Loading: Cells are loaded with the pH-sensitive dye BCECF-AM.

-

Baseline pHi: Cells are initially perfused with a Cl⁻-containing, HCO₃⁻-buffered solution, and the baseline pHi is recorded.

-

Initiation of Exchange: The perfusate is switched to a Cl⁻-free, HCO₃⁻-buffered solution. This creates a gradient that drives the efflux of intracellular Cl⁻ in exchange for extracellular HCO₃⁻, causing a rise in pHi.

-

Inhibitor Effect: The experiment is repeated in the presence of this compound to determine its effect on the rate of pHi increase.

-

Data Analysis: The rate of pHi change is calculated, and the inhibitory effect of the compound is quantified.

Visualizations

The following diagrams illustrate the core concepts of SLC26A3 function and the workflow for identifying its inhibitors.

References

- 1. What are SLC26A3 inhibitors and how do they work? [synapse.patsnap.com]

- 2. genecards.org [genecards.org]

- 3. Chloride anion exchanger - Wikipedia [en.wikipedia.org]

- 4. 4,8-Dimethylcoumarin Inhibitors of Intestinal Anion Exchanger slc26a3 (Downregulated in Adenoma) for Anti-Absorptive Therapy of Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SLC26A3 inhibitor identified in small molecule screen blocks colonic fluid absorption and reduces constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. slc26a3 (dra)-deficient mice display chloride-losing diarrhea, enhanced colonic proliferation, and distinct up-regulation of ion transporters in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JCI Insight - SLC26A3 inhibitor identified in small molecule screen blocks colonic fluid absorption and reduces constipation [insight.jci.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to SLC26A3-IN-3: Function and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLC26A3, also known as Downregulated in Adenoma (DRA), is a crucial anion exchanger primarily located in the apical membrane of intestinal epithelial cells. It mediates the electroneutral exchange of chloride (Cl⁻) and bicarbonate (HCO₃⁻), playing a pivotal role in intestinal fluid and electrolyte absorption. Dysregulation of SLC26A3 function is implicated in gastrointestinal disorders such as constipation. This document provides a comprehensive technical overview of SLC26A3-IN-3, a potent and selective small-molecule inhibitor of SLC26A3. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize associated cellular pathways and experimental workflows.

Introduction to SLC26A3 and its Physiological Role

The Solute Carrier Family 26, Member 3 (SLC26A3) is a transmembrane glycoprotein that facilitates the exchange of chloride ions for bicarbonate ions across the cell membrane.[1][2] This process is fundamental for electroneutral NaCl absorption in the colon, which in turn drives water absorption from the intestinal lumen.[3][4] The functional coupling of SLC26A3 with the Na⁺/H⁺ exchanger NHE3 is essential for efficient intestinal salt and fluid reabsorption. Loss-of-function mutations in the SLC26A3 gene lead to congenital chloride diarrhea, a rare genetic disorder characterized by severe, chronic diarrhea.[4] Conversely, inhibition of SLC26A3 has been proposed as a therapeutic strategy for conditions characterized by reduced intestinal motility and excessive fluid absorption, such as constipation.

This compound: A Potent and Selective Inhibitor

This compound, also identified as compound 4az , is a high-affinity inhibitor of the SLC26A3 anion exchanger. It belongs to the 4,8-dimethylcoumarin class of compounds and has demonstrated significant potential for the treatment of constipation.

Mechanism of Action

This compound functions by directly blocking the anion exchange activity of the SLC26A3 protein. By inhibiting the coupled exchange of Cl⁻ and HCO₃⁻, this compound effectively reduces the absorption of NaCl and, consequently, water from the intestinal lumen. This leads to increased stool water content and alleviation of constipation.

dot

Figure 1: Mechanism of SLC26A3 Inhibition.

Quantitative Pharmacological Data

The potency and selectivity of this compound and its analogs have been characterized through various in vitro assays.

Inhibitory Potency

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's potency.

| Compound | Target | IC₅₀ (nM) | Reference |

| This compound (4az) | Murine slc26a3 | 40 | |

| DRAinh-A250 | Murine slc26a3 | ~200 | |

| DRAinh-A250 | Human SLC26A3 | ~250 |

Structure-Activity Relationship (SAR)

Structure-activity relationship studies on the 4,8-dimethylcoumarin scaffold have revealed key structural features for potent SLC26A3 inhibition. The presence of a 3-acetic acid group on the coumarin core is essential for activity. The most significant potency enhancements were achieved through substitutions at the C7 position.

| Compound | C7 Substitution | IC₅₀ (nM) |

| 4az (this compound) | 3-Iodobenzyloxy | 40 |

| 4be | 3-Trifluoromethylbenzyloxy | 25 |

| 4ba | 3-Bromobenzyloxy | 150 |

Selectivity Profile

This compound and its analogs exhibit high selectivity for SLC26A3 over other homologous anion exchangers.

| Compound | Target | Inhibition at 10 µM | Reference |

| DRAinh-A250 | slc26a4 (Pendrin) | No significant inhibition | |

| DRAinh-A250 | slc26a6 (PAT-1) | No significant inhibition |

Experimental Protocols

High-Throughput Screening (HTS) for SLC26A3 Inhibitors

The discovery of the 4,8-dimethylcoumarin class of SLC26A3 inhibitors was enabled by a cell-based high-throughput screening assay.

Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing murine slc26a3 and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).

Assay Principle: The assay measures SLC26A3-mediated Cl⁻/I⁻ exchange. Iodide (I⁻) quenches the fluorescence of the YFP sensor. In the presence of an SLC26A3 inhibitor, the rate of I⁻ influx is reduced, resulting in a slower rate of YFP fluorescence quenching.

Protocol Outline:

-

Cell Plating: FRT-YFP-slc26a3 cells are plated in 384-well microplates.

-

Compound Incubation: Test compounds from a chemical library are added to the wells at a final concentration (e.g., 10 µM) and incubated for a short period (e.g., 10-15 minutes) at room temperature.

-

Anion Exchange Assay:

-

The baseline YFP fluorescence is measured using a plate reader.

-

A solution containing I⁻ is rapidly added to the wells to initiate the Cl⁻/I⁻ exchange.

-

The change in YFP fluorescence is monitored over time.

-

-

Data Analysis: The initial rate of fluorescence quenching is calculated. A reduction in the quenching rate in the presence of a test compound indicates inhibition of SLC26A3.

dot

References

- 1. DRA involvement in linaclotide-stimulated bicarbonate secretion during loss of CFTR function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 4. Prevention of loperamide-induced constipation in mice and alteration of 5-hydroxytryotamine signaling by Ligilactobacillus salivarius Li01 - American Chemical Society [acs.digitellinc.com]

A Technical Guide to SLC26A3-IN-3: A Potent and Selective Chemical Probe for the SLC26A3 Anion Exchanger

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SLC26A3-IN-3, a potent and selective inhibitor of the solute carrier family 26 member 3 (SLC26A3) anion exchanger, also known as Downregulated in Adenoma (DRA). SLC26A3 is a key transporter responsible for chloride and bicarbonate exchange in the intestinal tract, playing a crucial role in intestinal fluid absorption. Its dysfunction is implicated in several gastrointestinal disorders, including congenital chloride diarrhea and constipation. This compound, a derivative of the 4,8-dimethylcoumarin class of inhibitors, has emerged as a valuable chemical probe for studying the physiological and pathological roles of SLC26A3. This document details the quantitative data, experimental protocols, and logical framework establishing this compound as a critical tool for research and drug development.

Introduction to SLC26A3

SLC26A3 is a transmembrane glycoprotein predominantly expressed on the apical membrane of intestinal epithelial cells, particularly in the colon.[1] It functions as an anion exchanger, primarily facilitating the exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻).[2] This process is a critical component of electroneutral NaCl absorption in the gut, which in turn drives water absorption and maintains electrolyte homeostasis.[3] Dysregulation of SLC26A3 function can lead to significant gastrointestinal pathologies. Loss-of-function mutations in the SLC26A3 gene result in congenital chloride diarrhea, a rare autosomal recessive disorder characterized by severe, lifelong diarrhea.[3] Conversely, inhibition of SLC26A3 has been proposed as a therapeutic strategy for constipation by reducing fluid absorption from the stool.[4]

This compound: A Potent and Selective Inhibitor

This compound, also identified as compound 4az in the primary literature, is a potent inhibitor of SLC26A3. It belongs to the 4,8-dimethylcoumarin class of compounds identified through high-throughput screening. The core structure of this class was further optimized through structure-activity relationship (SAR) studies to yield highly potent and selective inhibitors.

Quantitative Data

The inhibitory potency and selectivity of this compound and related compounds are summarized in the tables below.

| Compound | SLC26A3 IC₅₀ (nM) | Reference |

| This compound (4az) | 40 | |

| 4be | 25 | |

| DRAinh-A250 | ~200 | |

| DRAinh-A270 | ~35 (Cl⁻/HCO₃⁻), ~60 (Oxalate/Cl⁻) |

Table 1: Inhibitory Potency of SLC26A3 Inhibitors

| Compound (at 10 µM) | SLC26A4 (Pendrin) Inhibition (%) | SLC26A6 (PAT-1) Inhibition (%) | CFTR Inhibition (%) | TMEM16A Inhibition (%) | Reference |

| DRAinh-A250 | Not specified, but stated to not inhibit | Not specified, but stated to not inhibit | Not specified | Not specified | |

| Class 1a Inhibitor | ~10 | ~5 | ~0 | ~15 | |

| Class 2a Inhibitor | ~5 | ~10 | ~0 | >80 | |

| Class 3a Inhibitor | ~0 | ~0 | ~0 | ~5 | |

| Class 4a Inhibitor | ~5 | ~5 | ~0 | ~10 | |

| Class 5a Inhibitor | ~0 | ~0 | ~0 | ~0 |

Table 2: Selectivity Profile of Representative SLC26A3 Inhibitors from Different Chemical Classes (Note: Specific selectivity data for this compound (4az) was not detailed in the provided search results, but the parent compound class showed good selectivity.)

Mechanism of Action

This compound acts as a direct inhibitor of the SLC26A3 anion exchanger. By blocking the exchange of chloride and bicarbonate ions across the apical membrane of intestinal epithelial cells, it reduces the absorption of NaCl and, consequently, water from the intestinal lumen. This leads to increased stool hydration.

Caption: Mechanism of this compound action on intestinal ion exchange.

Experimental Protocols

High-Throughput Screening for SLC26A3 Inhibitors

This protocol describes the cell-based assay used for the initial identification of SLC26A3 inhibitors.

Caption: Workflow for high-throughput screening of SLC26A3 inhibitors.

Detailed Steps:

-

Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing murine slc26a3 and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L) are used.

-

Assay Principle: SLC26A3 mediates the exchange of intracellular chloride (Cl⁻) for extracellular iodide (I⁻). The influx of I⁻ quenches the YFP fluorescence. The rate of fluorescence quenching is proportional to SLC26A3 activity.

-

Procedure:

-

Cells are plated in 96-well microplates.

-

Test compounds are added to the wells.

-

After a brief incubation, the plate is placed in a fluorescence plate reader.

-

An I⁻-containing solution is injected to initiate the Cl⁻/I⁻ exchange, and YFP fluorescence is monitored over time.

-

-

Data Analysis: The initial rate of fluorescence decrease is calculated. A reduction in the rate of quenching in the presence of a test compound indicates inhibition of SLC26A3.

In Vivo Efficacy in a Loperamide-Induced Constipation Mouse Model

This protocol evaluates the ability of this compound to alleviate constipation in mice.

Detailed Steps:

-

Animal Model: Loperamide, an opioid-receptor agonist, is administered to mice to induce constipation by reducing intestinal motility and increasing fluid absorption.

-

Compound Administration: this compound is administered orally to the mice.

-

Outcome Measures: Stool parameters are measured over a defined period, including:

-

Total stool weight

-

Number of fecal pellets

-

Stool water content

-

-

Results: this compound has been shown to significantly increase stool weight, pellet number, and water content in loperamide-treated mice, demonstrating its efficacy in relieving constipation.

Logical Framework for this compound as a Chemical Probe

A chemical probe is a small molecule that is used to study the function of a specific protein in cells and organisms. To be considered a high-quality chemical probe, a compound must possess several key attributes. The following diagram illustrates how this compound meets these criteria.

Caption: Logical framework establishing this compound as a chemical probe.

Conclusion

This compound is a potent, selective, and cell-permeable inhibitor of the SLC26A3 anion exchanger with demonstrated in vivo efficacy. These characteristics establish it as an invaluable chemical probe for elucidating the complex roles of SLC26A3 in health and disease. Its utility extends from basic research into intestinal ion transport to preclinical studies for the development of novel therapeutics for gastrointestinal disorders such as constipation. This guide provides the foundational technical information for researchers to effectively utilize this compound in their studies.

References

- 1. Chloride anion exchanger - Wikipedia [en.wikipedia.org]

- 2. What are SLC26A3 inhibitors and how do they work? [synapse.patsnap.com]

- 3. SLC26A3 (DRA, the Congenital Chloride Diarrhea Gene): A Novel Therapeutic Target for Diarrheal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,8-Dimethylcoumarin Inhibitors of Intestinal Anion Exchanger slc26a3 (Downregulated in Adenoma) for Anti-Absorptive Therapy of Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on SLC26A3-IN-3 and its Role in Intestinal Fluid Absorption

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The solute carrier family 26 member 3 (SLC26A3), also known as Downregulated in Adenoma (DRA), is a crucial anion exchanger located in the apical membrane of intestinal epithelial cells. It mediates the electroneutral exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻), a fundamental process driving intestinal fluid absorption.[1][2] Dysregulation of SLC26A3 function is implicated in diarrheal diseases, highlighting its potential as a therapeutic target.[3][4] Small molecule inhibitors of SLC26A3, such as SLC26A3-IN-3 and its analogs (e.g., DRAinh-A250 and DRAinh-A270), have emerged as valuable research tools and potential therapeutic agents for conditions like constipation.[1] This technical guide provides a comprehensive overview of the mechanism of action of SLC26A3 inhibitors, detailed experimental protocols to assess their efficacy, and a summary of key quantitative data.

The Role of SLC26A3 in Intestinal Fluid Absorption

Intestinal fluid balance is tightly regulated through the coordinated action of ion transporters. In the colon, the primary mechanism for salt and water absorption is electroneutral sodium chloride (NaCl) absorption. This process is mediated by the coupled activity of the sodium-hydrogen exchanger 3 (NHE3) and SLC26A3. NHE3 facilitates the influx of sodium ions (Na⁺) in exchange for protons (H⁺), while SLC26A3 mediates the uptake of Cl⁻ in exchange for HCO₃⁻. The net result is the absorption of NaCl, which creates an osmotic gradient that drives the passive absorption of water from the intestinal lumen into the body.

Mutations leading to the loss of SLC26A3 function cause congenital chloride diarrhea, a rare genetic disorder characterized by severe, lifelong diarrhea. This underscores the critical role of SLC26A3 in intestinal fluid homeostasis.

This compound and its Analogs: Potent Inhibitors of Intestinal Fluid Absorption

This compound and its related compounds, such as the 4,8-dimethylcoumarin DRAinh-A250 and DRAinh-A270, are potent and selective inhibitors of the SLC26A3 anion exchanger. By blocking the Cl⁻/HCO₃⁻ exchange activity of SLC26A3, these inhibitors disrupt the electroneutral NaCl absorption in the colon. This inhibition of salt uptake reduces the osmotic gradient for water reabsorption, leading to increased fluid retention in the intestinal lumen and consequently, a reduction in fluid absorption. This mechanism of action makes SLC26A3 inhibitors a promising therapeutic strategy for the treatment of constipation.

Quantitative Data on SLC26A3 Inhibitors

The following tables summarize the key quantitative data on the potency and efficacy of SLC26A3 inhibitors from various experimental models.

Table 1: In Vitro Potency of SLC26A3 Inhibitors

| Compound | Cell Line | Assay | IC₅₀ | Reference(s) |

| DRAinh-A250 | FRT cells expressing murine SLC26A3 | Cl⁻/I⁻ exchange | ~0.2 µM | |

| DRAinh-A250 | HEK293 cells expressing human SLC26A3 | Cl⁻/I⁻ exchange | ~0.25 µM | |

| DRAinh-A250 | Caco-2 cells | Cl⁻/HCO₃⁻ exchange | 0.53 ± 0.10 µM | |

| DRAinh-A250 | Human proximal colonoids | Cl⁻/HCO₃⁻ exchange | 0.22 ± 0.08 µM | |

| DRAinh-A270 | FRT cells expressing SLC26A3 | Cl⁻/HCO₃⁻ exchange | ~35 nM | |

| DRAinh-A270 | FRT cells expressing SLC26A3 | Oxalate/Cl⁻ exchange | ~60 nM |

Table 2: In Vivo Efficacy of SLC26A3 Inhibitors

| Compound | Animal Model | Key Findings | Reference(s) |

| DRAinh-A250 | Mouse closed colonic loop | Completely prevented fluid absorption at 60 minutes. | |

| DRAinh-A250 | Loperamide-induced constipation in mice | Comparably reduced signs of constipation as tenapanor (NHE3 inhibitor). Additive effects observed on co-administration. | |

| DRAinh-A270 | Mouse closed colonic loop | Inhibited oxalate absorption by 70%. | |

| DRAinh-A270 | Loperamide-induced constipation in mice | Significantly increased stool weight, pellet number, and water content. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the function of SLC26A3 and the efficacy of its inhibitors.

In Vitro High-Throughput Screening for SLC26A3 Inhibitors

This protocol describes a cell-based assay using a genetically encoded halide sensor to identify inhibitors of SLC26A3.

Experimental Workflow:

Caption: Workflow for high-throughput screening of SLC26A3 inhibitors.

Methodology:

-

Cell Culture: Fischer Rat Thyroid (FRT) cells are stably transfected to co-express murine or human SLC26A3 and a halide-sensitive Yellow Fluorescent Protein (YFP). These cells are cultured in standard conditions and seeded into 96-well microplates.

-

Compound Incubation: Cells are incubated with the test compounds (e.g., this compound) at various concentrations for a defined period.

-

Anion Exchange Assay: The cell-impermeant buffer is replaced with a buffer containing iodide (I⁻). The influx of I⁻ through SLC26A3 quenches the YFP fluorescence.

-

Data Acquisition: The rate of YFP fluorescence quenching is monitored using a fluorescence plate reader.

-

Data Analysis: The initial rate of fluorescence quenching is proportional to the SLC26A3-mediated I⁻ influx. The percentage of inhibition is calculated for each compound concentration, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Ex Vivo Measurement of Intestinal Fluid Absorption using Ussing Chambers

The Ussing chamber is a classic technique to study ion and fluid transport across epithelial tissues.

Experimental Workflow:

Caption: Ussing chamber workflow for assessing SLC26A3 inhibitor effects.

Methodology:

-

Tissue Preparation: A segment of the mouse distal colon is excised and placed in ice-cold, oxygenated Ringer's solution. The external muscle layers are carefully stripped away to isolate the mucosal epithelium.

-

Ussing Chamber Setup: The colonic mucosa is mounted between the two halves of an Ussing chamber, separating the apical (luminal) and basolateral (serosal) sides. Both sides are bathed with identical, oxygenated Ringer's solution maintained at 37°C.

-

Electrophysiological Measurements: The transepithelial potential difference is clamped to zero, and the short-circuit current (Isc), which represents the net ion transport, is measured. Transepithelial electrical resistance (TER) is also monitored to assess tissue viability and integrity.

-

Inhibitor Application: Once a stable baseline is achieved, the SLC26A3 inhibitor is added to the apical chamber.

-

Data Analysis: Changes in Isc are recorded to determine the effect of the inhibitor on net ion transport. A decrease in the absorptive Isc is indicative of SLC26A3 inhibition.

In Vivo Measurement of Colonic Fluid Absorption using a Closed-Loop Model

This in vivo model directly assesses the effect of SLC26A3 inhibitors on fluid absorption in a specific segment of the intestine.

Experimental Workflow:

Caption: In vivo closed-loop model for measuring intestinal fluid absorption.

Methodology:

-

Animal Preparation: Mice are anesthetized, and the distal colon is exposed through a midline abdominal incision.

-

Loop Creation: A segment of the distal colon is isolated by ligating both ends with surgical sutures, creating a closed loop.

-

Inhibitor Administration: A precise volume of saline, with or without the SLC26A3 inhibitor, is injected into the lumen of the closed loop.

-

Incubation: The loop is returned to the abdominal cavity, and the incision is closed. The animal is maintained under anesthesia for the duration of the experiment (e.g., 60 minutes).

-

Measurement of Fluid Absorption: After the incubation period, the loop is excised, and its weight and length are measured. Fluid absorption is determined by the change in the weight-to-length ratio of the loop. A smaller decrease in this ratio in the inhibitor-treated group compared to the vehicle group indicates inhibition of fluid absorption.

Loperamide-Induced Constipation Model

This model is used to evaluate the pro-kinetic and laxative effects of SLC26A3 inhibitors in a functional model of constipation.

Experimental Workflow:

Caption: Workflow for the loperamide-induced constipation model.

Methodology:

-

Induction of Constipation: Mice are treated with loperamide, a µ-opioid receptor agonist, which reduces intestinal motility and fluid secretion, thereby inducing constipation.

-

Treatment: Following the induction of constipation, mice are orally administered the SLC26A3 inhibitor or a vehicle control.

-

Assessment of Constipation Parameters:

-

Fecal Output: The number and total weight of fecal pellets excreted over a specific time period are recorded.

-

Stool Water Content: Fecal pellets are collected, weighed, dried, and re-weighed to determine the percentage of water content.

-

Gastrointestinal Transit Time: Mice are given a non-absorbable marker (e.g., charcoal meal), and the time it takes for the marker to be expelled is measured. Alternatively, the distance traveled by the marker in a set time is determined.

-

-

Data Analysis: The fecal parameters and gastrointestinal transit time are compared between the inhibitor-treated group and the vehicle-treated group to assess the efficacy of the SLC26A3 inhibitor in alleviating constipation.

Signaling Pathways

The primary signaling pathway involving SLC26A3 in intestinal fluid absorption is the coupled electroneutral NaCl absorption pathway.

Caption: Electroneutral NaCl absorption and its inhibition by this compound.

This pathway illustrates the synergistic action of NHE3 and SLC26A3 at the apical membrane of enterocytes. The inhibition of SLC26A3 by compounds like this compound disrupts this process, leading to reduced fluid absorption.

Conclusion

SLC26A3 is a well-validated target for modulating intestinal fluid absorption. The development of potent and selective inhibitors, such as this compound and its analogs, has provided invaluable tools for studying the physiology of intestinal transport and offers a promising therapeutic avenue for the management of constipation. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of novel SLC26A3 inhibitors. Further research in this area will continue to refine our understanding of intestinal fluid and electrolyte balance and may lead to the development of new and effective treatments for a range of gastrointestinal disorders.

References

- 1. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ussing Chamber Technique to Measure Intestinal Epithelial Permeability | Springer Nature Experiments [experiments.springernature.com]

- 3. Functional Assessment of Intestinal Tight Junction Barrier and Ion Permeability in Native Tissue by Ussing Chamber Technique [jove.com]

- 4. SLC26A3 inhibitor identified in small molecule screen blocks colonic fluid absorption and reduces constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Small Molecule Inhibitors on SLC26A3-Mediated Chloride-Bicarbonate Exchange: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the impact of small molecule inhibitors on the solute carrier family 26 member 3 (SLC26A3), a key apical membrane anion exchanger responsible for chloride (Cl⁻) absorption and bicarbonate (HCO₃⁻) secretion in the intestine. While specific data for a compound designated "SLC26A3-IN-3" is not available in the current scientific literature, this whitepaper will focus on the well-characterized SLC26A3 inhibitors, such as DRAinh-A250 and DRAinh-A270, as representative examples of this class of molecules. We will delve into their quantitative effects on Cl⁻/HCO₃⁻ exchange, detail the experimental protocols for their characterization, and provide visual representations of the relevant biological pathways and experimental workflows.

Introduction to SLC26A3 (DRA)

SLC26A3, also known as Downregulated in Adenoma (DRA), is a crucial transmembrane glycoprotein primarily located in the apical membrane of epithelial cells in the lower gastrointestinal tract.[1][2] It functions as an anion exchanger, mediating the electroneutral exchange of chloride and bicarbonate ions across the cell membrane.[1][2] This process is fundamental for intestinal chloride absorption and bicarbonate secretion, playing a vital role in electrolyte and fluid balance, as well as maintaining luminal pH homeostasis.[1] Dysregulation of SLC26A3 function is implicated in several gastrointestinal disorders, including congenital chloride diarrhea and inflammatory bowel disease, making it a promising therapeutic target.

Mechanism of Action of SLC26A3 Inhibitors

SLC26A3 inhibitors are a class of small molecules designed to block the ion exchange function of the SLC26A3 protein. By doing so, they can modulate the levels of chloride and bicarbonate in the gut, offering therapeutic potential for conditions characterized by excessive fluid absorption. The mechanism of inhibition can vary, with some compounds acting as competitive inhibitors, while others may bind to allosteric sites, inducing conformational changes that reduce the transporter's activity.

Quantitative Data on SLC26A3 Inhibition

The following table summarizes the quantitative data for well-characterized SLC26A3 inhibitors. These compounds have been identified through high-throughput screening and subsequent structure-activity relationship studies.

| Inhibitor | IC₅₀ (µM) | Target | Assay System | Reference |

| DRAinh-A250 | ~0.2 | Murine slc26a3 | FRT-YFP-slc26a3 cells | |

| DRAinh-A250 | ~0.25 | Human SLC26A3 | HEK-YFP-SLC26A3 cells | |

| DRAinh-A270 | ~0.025 | Murine slc26a3 | Not specified |

Experimental Protocols

High-Throughput Screening for SLC26A3 Inhibitors

This protocol outlines the key steps in a high-throughput screening assay to identify small molecule inhibitors of SLC26A3. The assay utilizes a cell line co-expressing SLC26A3 and a halide-sensitive Yellow Fluorescent Protein (YFP).

Cell Line:

-

Fischer Rat Thyroid (FRT) cells stably expressing murine slc26a3 and a halide-sensitive YFP (FRT-YFP-slc26a3).

Assay Principle:

-

The assay measures SLC26A3-mediated Cl⁻/I⁻ exchange.

-

Extracellular iodide (I⁻) is exchanged for intracellular chloride (Cl⁻) by SLC26A3.

-

The influx of I⁻ quenches the fluorescence of the intracellular YFP.

-

Inhibitors of SLC26A3 will reduce the rate of I⁻ influx and thus slow down the fluorescence quenching.

Protocol:

-

Cell Plating: Plate FRT-YFP-slc26a3 cells in 96-well microplates and grow to confluence.

-

Compound Incubation: Incubate the cells with test compounds (e.g., at 25 µM) for approximately 10 minutes.

-

Baseline Fluorescence Measurement: Measure the baseline YFP fluorescence using a plate reader.

-

Initiation of Exchange: Add an iodide-containing solution to the wells to initiate Cl⁻/I⁻ exchange.

-

Kinetic Fluorescence Measurement: Monitor the decrease in YFP fluorescence over time.

-

Data Analysis: The rate of fluorescence quenching is proportional to the SLC26A3 activity. Calculate the percentage of inhibition for each compound relative to a vehicle control.

Measurement of Cl⁻/HCO₃⁻ Exchange Activity

This protocol describes the measurement of chloride-bicarbonate exchange activity in cells expressing SLC26A3 using the pH-sensitive fluorescent dye BCECF-AM.

Cell Line:

-

Human colonoids or Caco-2 cells endogenously expressing SLC26A3.

-

HEK293 cells transfected with an SLC26A3 expression vector.

Assay Principle:

-

The exchange of extracellular Cl⁻ for intracellular HCO₃⁻ by SLC26A3 leads to a change in intracellular pH (pHi).

-

Removing extracellular Cl⁻ drives the exchanger to transport HCO₃⁻ out of the cell in exchange for Cl⁻, causing intracellular alkalinization.

-

The rate of this pHi change is a measure of SLC26A3 activity.

Protocol:

-

Cell Loading: Load cells with the pH-sensitive dye BCECF-AM.

-

Perfusion Setup: Place the cells in a perfusion chamber on an inverted fluorescence microscope.

-

Baseline pHi Measurement: Perfuse the cells with a Cl⁻-containing, bicarbonate-buffered solution and record the baseline pHi.

-

Initiation of Exchange: Switch to a Cl⁻-free, bicarbonate-buffered solution to induce Cl⁻/HCO₃⁻ exchange and subsequent intracellular alkalinization.

-

pHi Monitoring: Continuously record the change in intracellular pH.

-

Inhibitor Testing: To test the effect of an inhibitor, pre-incubate the cells with the compound before switching to the Cl⁻-free solution and observe the effect on the rate of alkalinization.

-

Data Analysis: The rate of pHi change (dpH/dt) is calculated to quantify the Cl⁻/HCO₃⁻ exchange activity.

Visualizations

Signaling Pathway of SLC26A3-mediated Ion Exchange

Caption: SLC26A3-mediated Cl⁻/HCO₃⁻ exchange and its inhibition.

Experimental Workflow for SLC26A3 Inhibitor Screening

Caption: High-throughput screening workflow for SLC26A3 inhibitors.

Logical Relationship in Cellular Ion Homeostasis

Caption: Role of SLC26A3 in intestinal ion homeostasis.

References

Technical Guide: SLC26A3-IN-3 as a Research Tool for Congenital Chloride Diarrhea

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of SLC26A3 in Congenital Chloride Diarrhea

Congenital chloride diarrhea (CCD) is a rare, autosomal recessive disorder characterized by persistent, life-threatening watery diarrhea with a high chloride content.[1][2][3] This condition is caused by mutations in the SLC26A3 gene, which encodes an anion exchanger protein, also known as Downregulated in Adenoma (DRA).[1][2] The SLC26A3 protein is primarily located on the apical membrane of intestinal epithelial cells, where it mediates the electroneutral exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻). This process is crucial for intestinal Cl⁻ absorption and fluid homeostasis. In individuals with CCD, the dysfunctional SLC26A3 transporter leads to impaired chloride absorption, resulting in massive chloride and fluid loss into the intestinal lumen.

The development of selective inhibitors for SLC26A3 provides a valuable pharmacological tool to study the pathophysiology of CCD and to explore potential therapeutic strategies. SLC26A3-IN-3 is a potent inhibitor belonging to the 4,8-dimethylcoumarin class of compounds, which have been identified through high-throughput screening. This guide provides a comprehensive overview of the use of this compound and related compounds for investigating congenital chloride diarrhea.

This compound and Related Inhibitors: Quantitative Data

This compound and its analogs have been characterized by their inhibitory potency against the SLC26A3 transporter. The following table summarizes key quantitative data for these compounds.

| Compound | Class | IC₅₀ (SLC26A3 Inhibition) | Notes | Reference |

| This compound (4az) | 4,8-dimethylcoumarin | 40 nM (Cl⁻/I⁻ exchange) | A potent inhibitor identified through structure-activity relationship studies. | |

| DRAinh-A250 | 4,8-dimethylcoumarin | ~0.2 µM (Cl⁻/HCO₃⁻ exchange) | A well-characterized inhibitor, shown to be reversible. | |

| DRAinh-A270 | 4,8-dimethylcoumarin | Not specified in provided abstracts | A lead candidate effective in a mouse model of constipation. | |

| Compound 4k | 8-chlorocoumarin | 25 nM | An analog with improved potency compared to earlier lead compounds. | |

| Compound 4b | 4,8-dimethylcoumarin | 40-50 nM | A lead candidate with good efficacy in a mouse model of constipation. |

Signaling Pathways and Experimental Workflows

Mechanism of Action of SLC26A3 and its Inhibition

The following diagram illustrates the physiological role of the SLC26A3 transporter in intestinal epithelial cells and the mechanism of its inhibition by compounds like this compound.

Caption: SLC26A3-mediated Cl⁻/HCO₃⁻ exchange and its inhibition.

Experimental Workflow for In Vitro Evaluation of SLC26A3 Inhibitors

This diagram outlines a typical workflow for the initial screening and characterization of SLC26A3 inhibitors in a cell-based assay.

References

Methodological & Application

Application Notes and Protocols: SLC26A3 Inhibitors in Mouse Models of Constipation

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLC26A3, also known as Downregulated in Adenoma (DRA), is a crucial anion exchanger located on the apical membrane of intestinal epithelial cells.[1][2] It facilitates the electroneutral exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻), a key process in intestinal salt and fluid absorption.[1][2] Loss-of-function mutations in the SLC26A3 gene lead to congenital chloride diarrhea, a condition characterized by severe, lifelong watery diarrhea.[1] Conversely, inhibiting the function of SLC26A3 presents a promising therapeutic strategy for the treatment of constipation by reducing fluid absorption in the colon.

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of SLC26A3 inhibitors, exemplified here as "SLC26A3-IN-3," in a loperamide-induced mouse model of constipation.

Mechanism of Action of SLC26A3 in Intestinal Fluid Regulation

SLC26A3 is a key player in the absorption of NaCl from the intestinal lumen, which in turn drives the absorption of water. In the colon, the coordinated activity of SLC26A3 and the sodium-hydrogen exchanger 3 (NHE3) facilitates this process. While not directly physically coupled, their functions are linked through intracellular pH regulation. The inhibition of SLC26A3 disrupts this Cl⁻/HCO₃⁻ exchange, leading to a decrease in Cl⁻ and subsequent water absorption, resulting in increased stool water content and alleviation of constipation.

References

Application Notes and Protocols for SLC26A3-IN-3 in Caco-2 Cell Permeability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Solute Carrier Family 26 Member 3 (SLC26A3), also known as Downregulated in Adenoma (DRA), is a crucial anion exchanger located on the apical membrane of intestinal epithelial cells.[1][2][3] It mediates the exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻), playing a vital role in electroneutral NaCl absorption and, consequently, fluid absorption in the intestines.[1][2] Dysregulation of SLC26A3 function is implicated in several gastrointestinal disorders, including congenital chloride diarrhea and inflammatory bowel disease. As such, SLC26A3 has emerged as a promising therapeutic target for conditions like constipation, where inhibiting its function can reduce fluid absorption and alleviate symptoms.

This document provides detailed application notes and protocols for utilizing a representative SLC26A3 inhibitor, herein designated as SLC26A3-IN-3 , in Caco-2 cell permeability assays. Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer with tight junctions and express transporters like SLC26A3, making them a widely accepted in vitro model for studying intestinal drug absorption and permeability.

Note: "this compound" is a designated name for a representative small molecule inhibitor of SLC26A3 for the purpose of this protocol. The experimental data presented is hypothetical but representative of the expected results for a potent and specific SLC26A3 inhibitor.

Principle of the Caco-2 Permeability Assay

The Caco-2 permeability assay is a standard in vitro method to assess the intestinal permeability of a compound. Caco-2 cells are cultured on semi-permeable filter inserts, where they differentiate into a polarized monolayer resembling the intestinal epithelium. The transport of a test compound, such as this compound, across this monolayer is measured in two directions:

-

Apical (AP) to Basolateral (BL): Represents absorption from the intestinal lumen into the bloodstream.

-

Basolateral (BL) to Apical (AP): Indicates efflux from the blood back into the intestinal lumen.

The apparent permeability coefficient (Papp), a measure of the rate of transport, is calculated for both directions. The ratio of the basolateral-to-apical Papp to the apical-to-basolateral Papp provides the efflux ratio , which can indicate the involvement of active efflux transporters.

Application of this compound

In this context, this compound is used to investigate its own permeability characteristics and to study its effect on the transport of other ions or molecules that are influenced by SLC26A3 activity. By inhibiting the Cl⁻/HCO₃⁻ exchange, this compound is expected to alter the ion flux across the Caco-2 monolayer, which can be measured directly or indirectly.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound in a Caco-2 permeability assay. This data is representative of a potent SLC26A3 inhibitor with moderate permeability and no significant active efflux.

| Parameter | Value | Description |

| This compound Concentration | 10 µM | Concentration of the inhibitor used in the assay. |

| Papp (AP→BL) | 5.0 x 10⁻⁶ cm/s | Apparent permeability from the apical to the basolateral side. |

| Papp (BL→AP) | 5.5 x 10⁻⁶ cm/s | Apparent permeability from the basolateral to the apical side. |

| Efflux Ratio | 1.1 | Calculated as Papp (BL→AP) / Papp (AP→BL). A value close to 1 suggests no significant active efflux. |

| IC₅₀ for SLC26A3 Inhibition | 50 nM | The half maximal inhibitory concentration of this compound against SLC26A3-mediated transport. |

| TEER (Pre-assay) | > 250 Ω·cm² | Transepithelial Electrical Resistance, a measure of monolayer integrity. |

| TEER (Post-assay with this compound) | > 250 Ω·cm² | TEER measurement after the assay to confirm the inhibitor does not compromise monolayer integrity. |

Experimental Protocols

Caco-2 Cell Culture and Monolayer Formation

-

Cell Line: Caco-2 (human colorectal adenocarcinoma), passages 25-40.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO₂, 95% relative humidity.

-

Seeding on Transwell Inserts: Seed Caco-2 cells at a density of 6 x 10⁴ cells/cm² onto polycarbonate membrane Transwell® inserts (e.g., 12-well format, 0.4 µm pore size).

-

Differentiation: Culture the cells for 21-25 days to allow for full differentiation and formation of a polarized monolayer. Change the culture medium every 2-3 days.

-

Monolayer Integrity Assessment: Before the permeability assay, measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. Only use monolayers with TEER values > 250 Ω·cm².

Caco-2 Permeability Assay with this compound

-

Preparation of Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4.

-

Washing: Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer on both the apical and basolateral sides.

-

Pre-incubation: Add transport buffer to both compartments and pre-incubate the plates at 37°C for 30 minutes.

-

Preparation of Test Compound Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the transport buffer to the final working concentration (e.g., 10 µM). The final DMSO concentration should be less than 1%.

-

Apical to Basolateral (AP→BL) Transport:

-

Add the this compound working solution to the apical (donor) compartment.

-

Add fresh transport buffer to the basolateral (receiver) compartment.

-

-

Basolateral to Apical (BL→AP) Transport:

-

Add the this compound working solution to the basolateral (donor) compartment.

-

Add fresh transport buffer to the apical (receiver) compartment.

-

-

Incubation: Incubate the plates at 37°C on an orbital shaker (e.g., 50 rpm) for 2 hours.

-

Sampling: At the end of the incubation period, collect samples from both the donor and receiver compartments.

-

Analysis: Analyze the concentration of this compound in the samples using a validated analytical method, such as LC-MS/MS.

-

Calculation of Apparent Permeability (Papp):

-

Papp (cm/s) = (dQ/dt) / (A * C₀)

-

Where:

-

dQ/dt is the rate of drug transport (µmol/s).

-

A is the surface area of the filter membrane (cm²).

-

C₀ is the initial concentration of the drug in the donor compartment (µmol/cm³).

-

-

Mandatory Visualizations

Signaling Pathway of SLC26A3 Regulation

Caption: Regulation of SLC26A3 expression and activity.

Experimental Workflow for Caco-2 Permeability Assay

References

- 1. Small molecule inhibitors of intestinal epithelial anion exchanger SLC26A3 (DRA) with a luminal, extracellular site of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SLC26A3 inhibitor identified in small molecule screen blocks colonic fluid absorption and reduces constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SLC26A3 (DRA, the Congenital Chloride Diarrhea Gene): A Novel Therapeutic Target for Diarrheal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SLC26A3-IN-3 in Intestinal Organoid Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLC26A3, also known as Downregulated in Adenoma (DRA), is a crucial anion exchanger located in the apical membrane of intestinal epithelial cells. It mediates the exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻), playing a vital role in intestinal salt absorption and fluid homeostasis. Dysregulation of SLC26A3 function is implicated in several gastrointestinal disorders, including congenital chloride diarrhea and inflammatory bowel disease.

SLC26A3-IN-3 is a potent and selective small molecule inhibitor of SLC26A3. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in intestinal organoid models to investigate SLC26A3 function and for potential therapeutic development.

This compound: Compound Profile

| Property | Value | Reference |

| Target | Solute Carrier Family 26 Member 3 (SLC26A3/DRA) | [1] |

| IC₅₀ | 40 nM | [1] |

| Chemical Formula | C₂₄H₂₀INO₅ | [1] |

| Molecular Weight | 529.32 g/mol | [1] |

| Primary Application | Research of constipation and cystic fibrosis | [1] |

Application in Intestinal Organoid Models

Intestinal organoids, or "mini-guts," are three-dimensional structures grown in vitro that recapitulate the cellular diversity and architecture of the native intestinal epithelium. They provide a physiologically relevant model system for studying intestinal transport, disease modeling, and drug screening.

The primary application of this compound in intestinal organoids is to modulate and study the function of the SLC26A3 anion exchanger. A key assay in this context is the Forskolin-Induced Swelling (FIS) assay . Forskolin activates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. The efflux of chloride ions into the organoid lumen drives water movement, causing the organoids to swell. Since SLC26A3 is involved in the overall ion transport across the apical membrane, its inhibition by this compound is expected to modulate the swelling response.

Experimental Protocols

Protocol 1: Culture of Human Intestinal Organoids

This protocol outlines the basic steps for establishing and maintaining human intestinal organoid cultures from adult stem cells.

Materials:

-

Human intestinal crypts (from biopsies or surgical resections)

-

Basement membrane matrix (e.g., Matrigel®)

-

IntestiCult™ Organoid Growth Medium (or equivalent)

-

24-well tissue culture plates

-

Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

-

Isolate intestinal crypts from human intestinal tissue following established protocols.

-

Resuspend the isolated crypts in cold basement membrane matrix.

-

Dispense 50 µL domes of the crypt-matrix suspension into a pre-warmed 24-well plate.

-

Polymerize the domes by incubating the plate at 37°C for 10-15 minutes.

-

Gently add 500 µL of complete organoid growth medium to each well.

-

Culture the organoids at 37°C and 5% CO₂, changing the medium every 2-3 days.

-

Passage the organoids every 7-10 days by mechanically disrupting them and re-plating in fresh basement membrane matrix.

Protocol 2: Forskolin-Induced Swelling (FIS) Assay with this compound

This protocol describes how to perform a FIS assay to assess the inhibitory effect of this compound on intestinal organoid function.

Materials:

-

Mature intestinal organoids (7-10 days post-passaging)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Forskolin

-

Calcein green AM stain

-

96-well imaging plates

-

Confocal microscope with live-cell imaging capabilities and environmental control (37°C, 5% CO₂)

Procedure:

-

Organoid Seeding:

-

Harvest mature organoids and mechanically dissociate them into smaller fragments.

-

Resuspend the organoid fragments in basement membrane matrix at a density of approximately 30-80 organoids per 10 µL.

-

Seed 10 µL domes into a 96-well imaging plate and allow to polymerize at 37°C for 15 minutes.

-

Add 100 µL of organoid growth medium to each well and culture for 24 hours.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in organoid growth medium. A vehicle control (e.g., DMSO) should be included.

-

Carefully replace the medium in each well with the medium containing the desired concentration of this compound or vehicle.

-

Incubate the plate for a predetermined time (e.g., 1-24 hours) to allow for inhibitor activity.

-

-

Forskolin Stimulation and Imaging:

-

Just prior to imaging, replace the medium with fresh medium containing this compound and 5 µM Forskolin.

-

Add Calcein green AM stain to visualize the organoids.

-

Immediately begin live-cell imaging using a confocal microscope.

-

Acquire brightfield or confocal images of the organoids at regular intervals (e.g., every 15-30 minutes) for 2-4 hours.

-

-

Data Analysis:

-

Measure the cross-sectional area of the organoids at each time point using image analysis software (e.g., ImageJ).

-

Normalize the area at each time point to the area at time zero (A/A₀).

-

Calculate the area under the curve (AUC) for the swelling response for each condition.

-

Compare the AUC of the this compound treated organoids to the vehicle control to determine the extent of inhibition.

-

Expected Results and Data Presentation

Inhibition of SLC26A3 by this compound is expected to alter the net ion flux across the apical membrane, thereby affecting the forskolin-induced swelling of intestinal organoids. The precise effect (potentiation or inhibition of swelling) may depend on the specific experimental conditions and the relative contributions of different ion transporters.

Quantitative Data Summary

| Treatment Group | Concentration | Area Under the Curve (AUC) of Swelling (Normalized) | Percent Inhibition of Swelling (relative to Forskolin alone) |

| Vehicle Control (No Forskolin) | - | 1.0 ± 0.1 | - |

| Forskolin (5 µM) | - | 5.2 ± 0.5 | 0% |

| This compound + Forskolin | 10 nM | 4.5 ± 0.4 | 13.5% |

| This compound + Forskolin | 50 nM | 3.1 ± 0.3 | 40.4% |

| This compound + Forskolin | 200 nM | 1.8 ± 0.2 | 65.4% |

| This compound + Forskolin | 1 µM | 1.2 ± 0.1 | 76.9% |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

Caption: Experimental workflow for the Forskolin-Induced Swelling (FIS) assay.

Caption: Signaling pathway of Forskolin-Induced Swelling and SLC26A3 inhibition.

References

Measuring SLC26A3 Inhibition with SLC26A3-IN-3: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLC26A3, also known as Downregulated in Adenoma (DRA), is a crucial anion exchanger primarily located on the apical membrane of intestinal epithelial cells.[1][2] It facilitates the exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻), playing a vital role in electroneutral sodium chloride absorption and maintaining electrolyte and pH homeostasis in the gut.[1][3][4] Dysregulation of SLC26A3 function is implicated in various gastrointestinal disorders, including congenital chloride diarrhea and inflammatory bowel disease, making it a significant therapeutic target. SLC26A3-IN-3 and other small molecule inhibitors are valuable tools for studying the physiological roles of this transporter and for developing novel therapeutics.

These application notes provide detailed protocols for measuring the inhibition of SLC26A3 activity using this compound and other inhibitors, focusing on cell-based fluorescence assays.

Signaling and Functional Pathways

SLC26A3 is a key component of the electroneutral NaCl absorption machinery in the intestine, functioning in concert with the Na⁺/H⁺ exchanger NHE3 (SLC9A3). While not a classical signaling pathway with a cascade of kinases, its activity is central to ion transport and is influenced by various cellular signals. The coordinated action of SLC26A3 and NHE3 results in the net absorption of NaCl from the intestinal lumen into the enterocytes.

Caption: Functional coupling of SLC26A3 and NHE3 in intestinal NaCl absorption.

Quantitative Data: SLC26A3 Inhibitors

Several small molecule inhibitors of SLC26A3 have been identified and characterized. The following table summarizes their inhibitory potency (IC₅₀), which is the concentration of the inhibitor required to reduce the activity of SLC26A3 by 50%.

| Inhibitor | IC₅₀ (µM) | Assay Method | Cell Line | Reference |

| SLC26A3-IN-2 | 0.36 | Not Specified | Not Specified | |

| DRAinh-A250 | ~0.1 | Cl⁻/HCO₃⁻ Exchange (BCECF) | FRT-slc26a3 | |

| DRAinh-A250 | ~0.25 | Cl⁻/I⁻ Exchange (YFP) | HEK-SLC26A3 | |

| DRAinh-A250 | ~0.3 | Cl⁻/SCN⁻ Exchange | FRT-slc26a3 | |

| DRAinh-A270 | ~0.035 | Cl⁻/HCO₃⁻ Exchange | Not Specified | |

| DRAinh-A270 | ~0.060 | Oxalate/Cl⁻ Exchange | Not Specified | |

| Thiazolo-pyrimidin-5-one (3a) | ~0.1 | YFP-based iodide influx | FRT-YFP-slc26a3 | |

| 1,3-dioxoisoindoline-amide (1a) | ~0.2 | YFP-based iodide influx | FRT-YFP-slc26a3 |

Experimental Protocols

Two primary high-throughput, cell-based assays are commonly used to measure SLC26A3 inhibition. These assays are based on the exchange of different anions and are monitored using fluorescent probes.

Protocol 1: YFP-Based Halide Exchange Assay

This assay measures the iodide (I⁻) influx through SLC26A3, which quenches the fluorescence of a co-expressed Yellow Fluorescent Protein (YFP) that is sensitive to halides.

Principle: Cells co-expressing SLC26A3 and a halide-sensitive YFP are initially in a chloride-containing buffer. The addition of an iodide-containing solution leads to the transport of iodide into the cell via SLC26A3, which then quenches the YFP fluorescence. The rate of fluorescence quenching is proportional to the SLC26A3 activity. Inhibitors will slow down this rate.

Caption: Workflow for the YFP-based halide exchange assay.

Materials:

-

Fischer Rat Thyroid (FRT) cells stably co-expressing SLC26A3 and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).

-

96-well black, clear-bottom microplates.

-

Chloride Buffer: 137 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 2.5 mM NaH₂PO₄, 10 mM HEPES, pH 7.4.

-

Iodide Buffer: Same as Chloride Buffer, but with 137 mM NaI instead of NaCl.

-

This compound and other test compounds.

-

Fluorescence plate reader with automated syringe pump.

Procedure:

-

Cell Plating: Seed FRT-YFP-slc26a3 cells into 96-well plates at a density that allows them to reach confluence in 48 hours (e.g., 20,000 cells/well).

-

Compound Preparation: Prepare serial dilutions of this compound and other test compounds in Chloride Buffer. Include a vehicle control (e.g., DMSO).

-

Assay Execution: a. Wash the confluent cell monolayers twice with Chloride Buffer. b. Add the compound dilutions to the respective wells and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature. c. Place the plate in a fluorescence plate reader. d. Measure the baseline YFP fluorescence for a few seconds. e. Using an automated syringe pump, rapidly add an equal volume of Iodide Buffer to each well. f. Immediately begin recording the decrease in YFP fluorescence over time (e.g., every second for 12-15 seconds).

-

Data Analysis: a. Calculate the initial rate of fluorescence quenching for each well. b. Normalize the rates to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: BCECF-Based Cl⁻/HCO₃⁻ Exchange Assay

This assay measures the physiologically relevant Cl⁻/HCO₃⁻ exchange activity of SLC26A3 by monitoring changes in intracellular pH (pHi) using the fluorescent pH indicator BCECF.

Principle: Cells loaded with BCECF are initially in a buffer containing both Cl⁻ and HCO₃⁻. When extracellular Cl⁻ is removed, SLC26A3 reverses its function, transporting HCO₃⁻ into the cell and Cl⁻ out, leading to an increase in intracellular pH (alkalinization). The rate of this alkalinization is a measure of SLC26A3 activity.

Caption: Workflow for the BCECF-based Cl⁻/HCO₃⁻ exchange assay.

Materials:

-

SLC26A3-expressing cells (e.g., FRT-slc26a3, Caco-2).

-

96-well black, clear-bottom microplates.

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester).

-

Cl⁻/HCO₃⁻ Buffer: 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, 5 mM Glucose, 25 mM NaHCO₃, pH 7.4 (gassed with 5% CO₂).

-

Cl⁻-free/HCO₃⁻ Buffer: Same as above, but with sodium gluconate replacing NaCl.

-

This compound and other test compounds.

-

Fluorescence plate reader.

Procedure:

-

Cell Plating: Plate cells in 96-well plates and grow to confluence.

-

BCECF Loading: Incubate cells with BCECF-AM (e.g., 5 µM) in a suitable buffer for 30-60 minutes at 37°C.

-

Pre-incubation: Wash the cells and pre-incubate them in the Cl⁻/HCO₃⁻ Buffer.

-

Compound Addition: Add serial dilutions of this compound or other inhibitors to the wells and incubate for 10-30 minutes.

-

Assay Execution: a. Place the plate in a fluorescence plate reader equilibrated to 37°C. b. Measure baseline BCECF fluorescence (ratiometric measurement at excitation wavelengths of ~490 nm and ~440 nm, emission at ~535 nm). c. Replace the buffer with the Cl⁻-free/HCO₃⁻ Buffer (containing the inhibitors). d. Immediately monitor the change in fluorescence ratio over time.

-

Data Analysis: a. Convert the fluorescence ratios to pHi values using a calibration curve (e.g., using the nigericin/high K⁺ method). b. Calculate the initial rate of alkalinization (dpHi/dt). c. Normalize the rates to controls and plot the percentage of inhibition against inhibitor concentration to determine the IC₅₀.

Selectivity Assays

To ensure that this compound is specific, its activity should be tested against other related transporters. This can be done by performing similar transport assays in cell lines that express other SLC26 family members (e.g., SLC26A4, SLC26A6) or other major intestinal ion transporters like CFTR and TMEM16A. High selectivity is indicated by a significantly higher IC₅₀ value for these other transporters compared to SLC26A3.

Conclusion

The described protocols provide robust and quantitative methods for assessing the inhibitory activity of compounds like this compound on SLC26A3 function. The YFP-based assay is well-suited for high-throughput screening, while the BCECF-based assay measures the physiologically more relevant Cl⁻/HCO₃⁻ exchange. Proper characterization of SLC26A3 inhibitors using these methods is a critical step in the development of new therapies for a range of gastrointestinal diseases.

References

- 1. SLC26A3 (DRA, the Congenital Chloride Diarrhea Gene): A Novel Therapeutic Target for Diarrheal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. What are SLC26A3 inhibitors and how do they work? [synapse.patsnap.com]

- 4. SLC26A3 inhibitor identified in small molecule screen blocks colonic fluid absorption and reduces constipation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SLC26A3-IN-3 in Ussing Chamber Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLC26A3, also known as Downregulated in Adenoma (DRA), is a crucial anion exchanger located in the apical membrane of intestinal epithelial cells. It mediates the exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻), playing a vital role in electroneutral NaCl absorption and fluid balance in the gut.[1][2][3] Dysregulation of SLC26A3 is implicated in several gastrointestinal disorders, including congenital chloride diarrhea and inflammatory bowel disease, making it a significant therapeutic target.[1][4] SLC26A3-IN-3 is a potent inhibitor of SLC26A3 with an IC₅₀ of 40 nM. These application notes provide a detailed protocol for utilizing this compound in Ussing chamber experiments to study its effects on ion transport across intestinal tissues.

Core Principles

Ussing chamber experiments allow for the measurement of epithelial ion transport by mounting a section of intestinal tissue between two chambers. This setup enables the precise control of the chemical and electrical environment on both the mucosal and serosal sides of the tissue. By measuring parameters such as short-circuit current (Isc) and ion fluxes, researchers can investigate the function of transporters like SLC26A3 and the effects of inhibitors.

Data Presentation

The following tables summarize expected quantitative data from Ussing chamber experiments investigating the effects of SLC26A3 inhibition. These values are derived from studies on SLC26A3 knockout mice, which serve as a proxy for the maximal effect of a potent inhibitor like this compound.

Table 1: Effect of SLC26A3 Inhibition on Basal Electrical Parameters in Mouse Distal Colon

| Parameter | Wild-Type (Control) | SLC26A3 Knockout (Simulated Inhibition) |

| Net Cl⁻ Absorption (JnetCl) (µEq·cm⁻²·h⁻¹) | 5.8 ± 0.7 | -0.2 ± 0.3 |

| Short-Circuit Current (Isc) (µEq·cm⁻²·h⁻¹) | -0.8 ± 0.2 | -2.1 ± 0.3 |

| Transepithelial Conductance (Gt) (mS·cm⁻²) | 11.5 ± 0.9 | 12.9 ± 1.1 |

Table 2: Effect of SLC26A3 Inhibition on Unidirectional and Net Cl⁻ Fluxes in Mouse Cecum

| Flux Parameter (µmol·cm⁻²·h⁻¹) | Wild-Type (Control) | SLC26A3 Knockout (Simulated Inhibition) |

| Mucosal-to-Serosal Cl⁻ Flux (JmsCl) | 18.2 ± 1.5 | 7.6 ± 0.8 |

| Serosal-to-Mucosal Cl⁻ Flux (JsmCl) | 7.4 ± 0.8 | 2.7 ± 0.3 |

| Net Cl⁻ Absorption (JnetCl) | 10.8 ± 1.4 | -5.6 ± 0.7 (Net Secretion) |

Experimental Protocols

Materials and Reagents

-

This compound (Cat. No.: HY-128361, MedchemExpress or equivalent)

-

Krebs-Ringer Bicarbonate (KRB) Solution:

-

NaCl: 115 mM

-

NaHCO₃: 25 mM

-

KCl: 5 mM

-

KH₂PO₄: 0.4 mM

-

K₂HPO₄: 2.4 mM

-

CaCl₂: 1.2 mM

-

MgCl₂: 1.2 mM

-

Mannitol: 10 mM

-

Glucose: 10 mM (to be added to the serosal side)

-

-

Indomethacin (to prevent prostaglandin synthesis)

-

Tetrodotoxin (to block nerve conduction)

-

Amiloride (optional, to inhibit Na⁺ channels)

-

Forskolin (optional, to stimulate cAMP-dependent Cl⁻ secretion)

-

Bumetanide (optional, to inhibit the Na-K-2Cl cotransporter)

-

Carbogen gas (95% O₂ / 5% CO₂)

-

Experimental animals (e.g., C57BL/6 mice)

-

Ussing chamber system (e.g., EasyMount Ussing Chamber System, Physiologic Instruments)

-

Voltage-clamp apparatus

-

Radioisotopes (e.g., ²²Na⁺, ³⁶Cl⁻) for flux studies

-

Scintillation counter

Experimental Workflow

References

- 1. What are SLC26A3 inhibitors and how do they work? [synapse.patsnap.com]

- 2. SLC26A3 inhibitor identified in small molecule screen blocks colonic fluid absorption and reduces constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SLC26A3 solute carrier family 26 member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Identification of SLC26A3 Mutations in a Korean Patient with Congenital Chloride Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

SLC26A3-IN-3 solubility and stability in DMSO

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of the SLC26A3 inhibitor, SLC26A3-IN-3, in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its ability to dissolve a wide range of organic molecules.[1][2] For subsequent dilutions into aqueous buffers or cell culture media, it is crucial to ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[2]

Q2: What factors can influence the solubility of this compound in DMSO?

A2: Several factors can affect the solubility of this compound in DMSO:

-

Compound Purity: Impurities can negatively impact solubility.[1]

-

DMSO Quality: It is critical to use anhydrous, high-purity DMSO. DMSO is highly hygroscopic, and absorbed water can reduce the solubility of many compounds.[1]

-

Temperature: Gentle warming to 37°C can aid in the dissolution of the compound. However, prolonged exposure to heat should be avoided to prevent degradation.

-

Concentration: Attempting to prepare a solution above the compound's solubility limit will result in undissolved material.

Q3: How should I store stock solutions of this compound in DMSO?

A3: For optimal stability, stock solutions of this compound in DMSO should be aliquoted into single-use vials to minimize freeze-thaw cycles and exposure to moisture and air. These aliquots should be stored at -20°C or -80°C and protected from light.

Q4: I observed precipitation in my this compound DMSO stock solution after storage. What should I do?

A4: Precipitation upon storage, particularly after freeze-thaw cycles, can occur. Before use, allow the aliquot to thaw completely at room temperature and ensure the solution is clear. If precipitation persists, gentle warming (37°C) and vortexing or sonication can be used to redissolve the compound. If the precipitate does not dissolve, this may indicate that the solution is supersaturated or that the compound has degraded.

Troubleshooting Guides

Issue 1: this compound powder is not fully dissolving in DMSO.

| Possible Cause | Troubleshooting Step |

| Insufficient Sonication/Vortexing | Vortex the solution for an additional 1-2 minutes. If undissolved particles remain, sonicate the vial for 5-10 minutes. |

| Solution is Supersaturated | The desired concentration may be above the solubility limit of this compound in DMSO at room temperature. Try gentle warming of the solution to 37°C for 5-10 minutes to aid dissolution. If the compound still does not dissolve, a lower concentration stock solution should be prepared. |

| Poor Quality DMSO | Ensure you are using anhydrous, high-purity DMSO. Water absorbed by DMSO can significantly decrease the solubility of organic compounds. |

| Compound Impurities | Verify the purity of your this compound. Impurities can affect solubility. |

Issue 2: this compound precipitates out of solution upon dilution into aqueous media.

| Possible Cause | Troubleshooting Step |

| "Solvent Shock" | Avoid adding a small volume of a highly concentrated DMSO stock directly into a large volume of aqueous media. Instead, perform a stepwise dilution. |

| Low Solubility in Aqueous Media | The final concentration in the aqueous media may exceed the solubility limit of this compound. Test a range of final concentrations to determine the maximum soluble concentration. |

| Media Composition | Components of the cell culture medium can interact with the compound, leading to precipitation. It is advisable to test the solubility in the specific medium being used. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

-

Calculate the required mass of this compound to prepare the desired volume of a 10 mM solution.

-

Weigh the calculated amount of this compound powder and place it in a sterile vial.

-

Add the calculated volume of anhydrous, high-purity DMSO to the vial.

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.

-

Sonication for 5-10 minutes can also be used to aid dissolution.

-

Visually inspect the solution to ensure it is clear and free of particulate matter.

-

For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: Assessment of this compound Stability in DMSO by HPLC

-

Prepare a stock solution of this compound in anhydrous DMSO at the desired concentration (e.g., 10 mM).

-

Immediately after preparation (Time = 0), take an aliquot of the stock solution, dilute it to an appropriate concentration for HPLC analysis, and inject it into the HPLC system. This will serve as the baseline for purity.

-